molecular formula C8H5BrClNS B1629459 2-Bromo-7-chloro-4-methylbenzo[d]thiazole CAS No. 898748-08-8

2-Bromo-7-chloro-4-methylbenzo[d]thiazole

Cat. No. B1629459
CAS RN: 898748-08-8
M. Wt: 262.55 g/mol
InChI Key: JHOQELSQTXEIIE-UHFFFAOYSA-N
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Description

“2-Bromo-7-chloro-4-methylbenzo[d]thiazole” is a chemical compound with a molecular weight of 262.55 . It has potential applications in various research fields, including pharmaceuticals, organic synthesis, and materials science.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H5BrClNS .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

Research has demonstrated that derivatives of benzothiazole, including compounds structurally related to 2-Bromo-7-chloro-4-methylbenzo[d]thiazole, are key intermediates in the synthesis of pharmacologically active molecules. For instance, these derivatives have been used in the development of antihypertensive agents through the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, showcasing their potential in medicinal chemistry for creating α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).

Materials for Organic Electronics

Thiazole-based compounds, including those related to this compound, have been investigated for their utility in the field of organic electronics. These materials serve as building blocks for aromatic heterocyclic fluorescent compounds, which exhibit adjustable electronic properties due to their structural versatility. This has implications for the development of high-performance photovoltaic materials and organic light-emitting diodes (OLEDs), where specific derivatives demonstrate significant luminescence quantum yields and thermal stability, contributing to the advancement of electronic and optoelectronic devices (Tao et al., 2013).

Novel Chemical Reactions

The structural motif of this compound has been explored in the context of novel chemical reactions, providing insights into unique synthetic pathways and reaction mechanisms. For example, the bromination and nitration reactions of benzo[b]thiophen derivatives offer a deeper understanding of substitution reactions, which are crucial for designing synthetic strategies for complex organic molecules (Cooper et al., 1970). Additionally, copper-promoted cycloaddition reactions involving benzothiazoles have been developed, allowing for the selective synthesis of benzo[d]imidazothiazoles, demonstrating the versatility of these compounds in facilitating diverse cycloaddition outcomes (Wang et al., 2015).

Future Directions

The future directions for “2-Bromo-7-chloro-4-methylbenzo[d]thiazole” could involve further exploration of its potential applications in various research fields, including pharmaceuticals, organic synthesis, and materials science. Additionally, further studies could be conducted to evaluate its inhibitory activities towards different bacterial species .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can lead to a decrease in biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors. By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .

Pharmacokinetics

The compound’s solubility and specific gravity, which can impact its bioavailability, are mentioned . Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the compound’s action is a decrease in the growth of bacteria, specifically Pseudomonas aeruginosa . It also shows promising quorum-sensing inhibitory activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can affect its distribution in an aqueous environment . Additionally, the compound’s effectiveness can be influenced by the presence of other substances in the environment, such as other antimicrobial agents .

Biochemical Analysis

Biochemical Properties

2-Bromo-7-chloro-4-methylbenzo[d]thiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s interaction with these enzymes results in the inhibition of their activity, thereby reducing inflammation. Additionally, this compound has shown potential in binding to bacterial proteins, disrupting their function and exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . This leads to the inhibition of cell proliferation and tumor growth. Furthermore, this compound influences cell signaling pathways, such as the NF-κB pathway, which is involved in regulating immune responses and inflammation . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with COX enzymes involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on enzymes and cellular processes, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antimicrobial properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich tissues . Transporters such as P-glycoprotein (P-gp) play a role in the efflux of the compound, influencing its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific cellular compartments and its subsequent activity .

properties

IUPAC Name

2-bromo-7-chloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOQELSQTXEIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646591
Record name 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898748-08-8
Record name 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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